Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester
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Description
“Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester” is an organic compound with the CAS Number: 1323010-51-0 . It has a molecular weight of 336.43 . The IUPAC name for this compound is benzyl (1-(((1-methoxypropan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H28N2O4/c1-5-13(2)16(17(21)19-14(3)11-23-4)20-18(22)24-12-15-9-7-6-8-10-15/h6-10,13-14,16H,5,11-12H2,1-4H3,(H,19,21)(H,20,22) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 336.43 . It is typically stored at temperatures between 28°C .Scientific Research Applications
Enantioselective Synthesis
- Application in Dihydropyrimidones Synthesis : This compound is utilized in the enantioselective preparation of dihydropyrimidones, which are important in the synthesis of chiral compounds (Goss et al., 2009).
Synthesis and Isotope Labeling
- Investigational Drug Synthesis : It has been synthesized with tritium, deuterium, and carbon-14 labels for use in the study of Alzheimer's disease (Ciszewska et al., 1997).
Industrial Chemistry
- Tolylenediisocyanate Synthesis : The compound is involved in the synthesis of tolylenediisocyanate, a key ingredient in industrial chemistry (Aso & Baba, 2003).
Inhibitors Development
- Calpain Inhibitor : It has been synthesized as a potent inhibitor of calpain, an enzyme implicated in various physiological processes (Peet et al., 1999).
Heterocyclic Systems Synthesis
- Preparation of Heterocyclic Systems : This compound is used in the synthesis of various heterocyclic systems, which are valuable in medicinal chemistry (Selič et al., 1997).
HIV Protease Inhibitor Synthesis
- Intermediate for Atazanavir : It has been used as a chiral intermediate in the synthesis of Atazanavir, an HIV protease inhibitor (Patel et al., 2003).
Photochemical Studies
- Photolysis Research : The compound's behavior under photolysis has been studied, shedding light on photochemical reactions (Schultze, 1973).
Properties
IUPAC Name |
benzyl N-[1-(1-methoxypropan-2-ylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-13(2)16(17(21)19-14(3)11-23-4)20-18(22)24-12-15-9-7-6-8-10-15/h6-10,13-14,16H,5,11-12H2,1-4H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUZGSIIAORCJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)COC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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